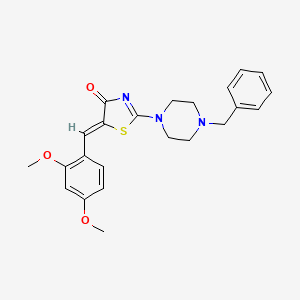![molecular formula C23H29N3O4 B6117056 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmaceuticals. This compound is also known as DPA-714, and it is a selective ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. In
作用機序
The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves its selective binding to TSPO. TSPO is a transmembrane protein that is located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. TSPO is also upregulated in response to neuroinflammation, making it a useful biomarker for studying neuroinflammation in vivo. By binding selectively to TSPO, DPA-714 can be used to track neuroinflammation in vivo and monitor the efficacy of anti-inflammatory treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective binding to TSPO. TSPO is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to modulate these functions by binding selectively to TSPO. In addition, DPA-714 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.
実験室実験の利点と制限
One of the primary advantages of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide in lab experiments is its selective binding to TSPO. This makes it a useful tool for studying neuroinflammation in vivo and monitoring the efficacy of anti-inflammatory treatments. However, one of the limitations of using DPA-714 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide. One direction is to explore its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells. Another direction is to develop more water-soluble derivatives of DPA-714 that can be administered more easily in vivo. Additionally, further research is needed to explore the potential therapeutic applications of DPA-714 in various inflammatory conditions.
合成法
The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves a series of chemical reactions. The process starts with the reaction of 2,4-dimethoxybenzylamine with ethyl 2-bromoacetate in the presence of a base to form 2-(2,4-dimethoxybenzyl)-2-oxoethyl bromide. This intermediate is then reacted with piperazine to form 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-2-oxoethyl bromide, which is then reacted with phenethylamine in the presence of a base to form this compound.
科学的研究の応用
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroinflammation. TSPO is a biomarker for neuroinflammation, and DPA-714 has been shown to bind selectively to TSPO, making it a useful tool for studying neuroinflammation in vivo. DPA-714 has also been studied for its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells.
特性
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-19-9-8-18(21(14-19)30-2)16-26-13-12-25-23(28)20(26)15-22(27)24-11-10-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSMLHNGVXTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)

![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)


![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)

![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
